Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-
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Overview
Description
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves multiple steps of organic reactions. The preparation typically starts with the protection of the ribofuranosyl group, followed by the introduction of the phosphino and silyl groups under controlled conditions. The final steps involve the coupling of the purinyl and amide groups to form the desired compound. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino and silyl groups, using reagents such as halides or alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl- can be compared with other similar compounds, such as:
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: This compound has a simpler structure and different chemical properties.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar functional groups but different core structures, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
151059-65-3 |
---|---|
Molecular Formula |
C50H68N7O8PSi |
Molecular Weight |
954.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43-,44-,47-,66?/m1/s1 |
InChI Key |
NSNBXSIELVIXGV-SEHLHCIHSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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